molecular formula C18H22NaO8P2+ B1259541 Stilphostrol CAS No. 5965-09-3

Stilphostrol

货号 B1259541
CAS 编号: 5965-09-3
分子量: 451.3 g/mol
InChI 键: PSCCMCIRPZMNQK-ZAGWXBKKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stilphostrol, also known as Diethylstilbestrol, is a synthetic nonsteroidal estrogen . It was used in the past for a variety of indications, including pregnancy support for those with a history of recurrent miscarriage, hormone therapy for menopausal symptoms and estrogen deficiency, and treatment of prostate cancer and breast cancer .


Molecular Structure Analysis

The molecular formula of Stilphostrol is C18H20O2 . It belongs to the group of synthetic estrogens . The molecular weight is 268.356 g/mol .


Chemical Reactions Analysis

Stilphostrol, like other organophosphates, is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

科学研究应用

癌症治疗中的治疗效果

Stilphostrol,也称为双乙基雌酚二磷酸酯,已被研究用于治疗各种癌症,尤其是前列腺癌。研究表明,它在改善由前列腺癌引起的硬膜外转移所致的截瘫和截瘫症状方面的有效性。令人惊讶的是,接受Stilphostrol治疗的患者中,有62%在进行椎板切除术和/或激素干预后,这些症状有了显著改善。它还被证明在缓解与转移相关的骨痛方面对93%的患者有效(Hawtrey, Welch, Schmidt, Culp, & Flocks, 1974)

在血液凝固中的应用

研究探讨了Stilphostrol对血液凝固机制的影响。在一项涉及老年受试者的研究中,Stilphostrol的使用导致80%最初凝血时间异常的受试者凝血时间的正常化。这表明了它在调节与血液凝固有关的因素方面的潜在作用(Fujiy, 1959)

药代动力学和生物利用度

Stilphostrol的药代动力学和生物利用度一直是研究的课题,尤其是在癌症治疗的背景下。研究表明,通过静脉注射与口服剂量相比,从Stilphostrol产生的双乙基雌酚(DES)在血浆中的浓度显著更高。这些发现对于了解该药物在癌症治疗中的有效性至关重要(Abramson & Miller, 1982)

化疗激素疗法

Stilphostrol已被研究与其他药物结合用于治疗转移性前列腺癌。阿霉素和高剂量Stilphostrol的联合应用在相当比例的患者中显示出临床改善,突显了其在联合化疗激素疗法中的潜力(Citrin, Hogan, & Davis, 1983)

对尿道敏感性的影响

对Stilphostrol对犬尿道对α-肾上腺素受体激动剂的影响的研究表明,预先使用Stilphostrol可以增强对这些激动剂的反应。这表明了它在与尿道敏感性和失禁相关的疾病中的潜在应用(Creed, 1983)

对性别分化的影响

Stilphostrol已被研究其对性别分化的影响,尤其是在雌二醇和其他化合物的背景下。在某些研究中,Stilphostrol诱导了某些鱼类遗传雄性个体的功能性性别逆转,表明了其显著的激素活性和在发育生物学中的潜在研究应用(Yamamoto & Matsuda, 1963)

安全和危害

Stilphostrol may cause liver damage and high blood pressure . It may also cause nausea, vomiting, and headache . Other symptoms include mood changes, depression, nervousness, loss of appetite, dizziness, abdominal cramps, bloating, skin rash, chest pain, shortness of breath, numbness or tingling about nose and mouth, fluid accumulation, swelling and tenderness of the breasts, disturbances of vision, frequent or uncomfortable urination, painful swelling of the extremities, hepatic cutaneous prophyria, erythema nodosum, erythema multiforme, thrombophlebitis, pulmonary embolism, cerebral thrombosis, coronary thrombosis, change in body weight, loss of sex drive, post-injection flare, aggravation of migraine headaches, loss of scalp hair, hemorrhagic eruption, fatigue, backache, possible induction of neoplasia, increased incidence of gallbladder disease, breast secretion, breast enlargement, cholestatic jaundice, chloasma and melasma of the skin, hirsutism steeping of corneal curvature, intolerance to contact lenses, mental depression, chorea, reduced carbohydrate tolerance, aggravation of porphyria, edema, and transient itching and burning sensation in the perineal region .

属性

IUPAC Name

sodium;[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);/q;+1/b18-17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCCMCIRPZMNQK-ZAGWXBKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NaO8P2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stilphostrol

CAS RN

5965-09-3
Record name Stilphostrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fosfestrol disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stilphostrol
Reactant of Route 2
Stilphostrol
Reactant of Route 3
Stilphostrol
Reactant of Route 4
Stilphostrol
Reactant of Route 5
Stilphostrol
Reactant of Route 6
Stilphostrol

Citations

For This Compound
222
Citations
FP Abramson, HC Miller Jr - The journal of urology, 1982 - Elsevier
… of stilphostrol's clinical efficacy, there is little data to explain how or why stilphostrol … The purpose of this investigation was to evaluate whether stilphostrol's efficacy was due to some …
Number of citations: 27 www.sciencedirect.com
DA Nachtsheim, RA McPherson, JJ Pollen… - The …, 1980 - Wiley Online Library
… To investigate whether Stilphostrol causes platelet aggregation, we incubated normal … of Stilphostrol of 0.005 to 5.0 mg/ml. In no case did the presence of Stilphostrol cause platelet …
Number of citations: 2 onlinelibrary.wiley.com
EV Economou, E Livaniou, GP Evangelatos… - Clinica chimica acta, 1993 - Elsevier
… parentheses indicate the corresponding serum levels before starting stilphostrol treatment. … of determining serum DES, enzymatically cleaved from stilphostrol [25], it~ serum of patients …
Number of citations: 1 www.sciencedirect.com
PL Rohlf, RH Flocks - Journal of the Iowa Medical Society, 1969 - europepmc.org
Stilphostrol therapy in 100 cases of prostatic carcinoma. - Abstract - Europe PMC … Stilphostrol therapy in 100 cases of prostatic carcinoma. …
Number of citations: 25 europepmc.org
DL Citrin, MS Kies, CB Wallemark, J Khandekar… - Cancer, 1985 - Wiley Online Library
… The infusion of Stilphostrol was not without acute problems, and no fewer than 40% of our patients developed fatigue and dizziness … The modest activity demonstrated for Stilphostrol in …
FP Abramson, MP Lutz - … of Chromatography B: Biomedical Sciences and …, 1985 - Elsevier
… of DES in patients receiving either oral DES or intravenous stilphostrol … of oral DES and stilphostrol in dogs, and the tissue distribution of DES versus stilphostrol in rats. The details of the …
Number of citations: 12 www.sciencedirect.com
H FUJIY - The Keio Journal of Medicine, 1959 - jstage.jst.go.jp
… was observed in subjects whose clotting time had been markedly reduced after Stilphostrol was given. Three of the 6 subjects who received undiluted Stilphostrol intravenously (Nos. 1, …
Number of citations: 5 www.jstage.jst.go.jp
JW Lee - Connecticut medicine, 1974 - pubmed.ncbi.nlm.nih.gov
Medical management of advanced prostatic carcinoma with stilphostrol Medical management of advanced prostatic carcinoma with stilphostrol …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
DG McLeod, GP Murphy, R Priore - Urology, 1988 - Elsevier
… Among al1 the possible pairing comparisons, the differente between the Stilphostrol arm and the streptozotocin arm was most significant (p < 0.005). In spite of such a statistical result, …
Number of citations: 7 www.sciencedirect.com
DL Citrin, TF Hogan, TE Davis - Cancer, 1983 - Wiley Online Library
… This article describes the results of a pilot study where we combined Adriamycin with high dose Stilphostrol in patients with advanced prostate cancer resistant to conventional hormone …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。